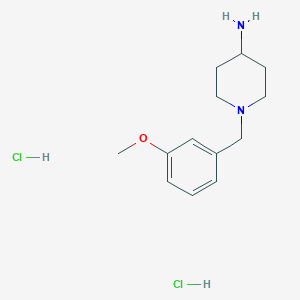

1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride is a synthetic compound with the molecular formula C13H22Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is a common motif in many pharmacologically active molecules .

Métodos De Preparación

The synthesis of 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzyl chloride and piperidine.

Reaction Conditions: The reaction between 3-methoxybenzyl chloride and piperidine is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. This results in the formation of 1-(3-Methoxybenzyl)piperidin-4-amine.

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Análisis De Reacciones Químicas

1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Aplicaciones Científicas De Investigación

1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds

Mecanismo De Acción

The mechanism of action of 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to influence neurotransmitter release and receptor activation.

Comparación Con Compuestos Similares

1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

1-(4-Methoxybenzyl)piperidin-4-amine: This compound has a similar structure but with a methoxy group at the 4-position instead of the 3-position.

1-(3-Methoxypropyl)piperidin-4-amine: This compound has a propyl group instead of a benzyl group, leading to differences in its chemical properties and applications.

1-(3-Methoxyphenyl)piperidin-4-amine:

Actividad Biológica

1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its methoxybenzyl group attached to the piperidine nitrogen, which influences its pharmacological properties. The following sections detail its biological activity, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₁₃H₂₀N₂O·2[HCl]

- Molecular Weight : Approximately 293.23 g/mol

- Solubility : Enhanced solubility in aqueous solutions due to dihydrochloride salt formation

The biological activity of this compound is primarily mediated through its interactions with various receptors and enzymes:

- Receptor Interactions : The compound has shown binding affinity to serotonin and dopamine receptors, suggesting a role in modulating neurotransmitter systems. This interaction is critical for its potential antidepressant effects and influence on mood regulation .

- Enzyme Modulation : It may act as an agonist or antagonist, affecting the activity of specific enzymes involved in neurotransmitter metabolism. Further studies are needed to elucidate the exact molecular pathways .

Biological Activity

This compound exhibits several notable biological activities:

- Antidepressant Effects : Preliminary studies indicate that this compound may possess antidepressant properties, likely due to its action on serotonin and dopamine pathways .

- Central Nervous System (CNS) Activity : Its structure suggests significant potential for CNS applications, particularly in treating neurological disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antidepressant | Potential modulation of serotonin and dopamine levels |

| CNS Activity | Possible applications in neurological disorders |

| Enzyme Interaction | Modulation of neurotransmitter-related enzymes |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the therapeutic efficacy of this compound. The following insights have been gathered from related studies:

- Substitution Patterns : The methoxy group at the meta position significantly influences the compound's binding affinity and biological activity compared to similar compounds with different substitution patterns .

Table 2: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methoxy group at meta position | Potent CNS activity |

| N-(4-Methoxybenzyl)piperidin-4-amine hydrochloride | Methoxy group at para position | Different receptor affinities |

| N-benzylpiperidin-4-amine | No methoxy group | Stimulant properties |

Case Studies and Research Findings

Research has focused on various aspects of this compound's biological activity:

- CNS Targeting : Studies have indicated that this compound can effectively influence neurotransmitter systems, potentially providing therapeutic benefits for mood disorders .

- Pharmacokinetic Studies : Investigations into the metabolic pathways have shown that structural modifications can enhance efficacy while reducing side effects, paving the way for developing more effective analogs .

- In Vitro Studies : Laboratory evaluations have demonstrated significant interactions with serotonin and dopamine receptors, reinforcing its potential as a candidate for antidepressant therapies .

Future Directions

Given the promising biological activity of this compound, future research should focus on:

- Detailed Mechanistic Studies : Elucidating the specific pathways and molecular targets involved in its action.

- Analog Development : Synthesizing derivatives to explore enhanced efficacy and reduced side effects.

- Clinical Trials : Conducting clinical evaluations to assess safety and effectiveness in human populations.

Propiedades

IUPAC Name |

1-[(3-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-3-11(9-13)10-15-7-5-12(14)6-8-15;;/h2-4,9,12H,5-8,10,14H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZBRMGOZIVRMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCC(CC2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.